Reductiomycin molecular formula C14H15O6N
Reductiomycin molecular formula C14H15O6N
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Reductiomycin, a natural product with the molecular formula C14H15NO6, is an antibiotic isolated from Streptomyces griseorubiginosus.[1] This document provides a comprehensive technical overview of Reductiomycin, consolidating available data on its chemical properties, biosynthesis, and biological activities. While Reductiomycin has demonstrated a range of biological effects, including antibacterial, antifungal, antiviral, and antitumor activities, a notable gap exists in the publicly available quantitative data regarding its potency. This guide aims to summarize the existing knowledge and highlight areas for future research and development.
Chemical Properties
Reductiomycin is a structurally unique antibiotic. Key identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C14H15NO6 |
| IUPAC Name | (2E)-3-(acetyloxymethyl)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoic acid |
| Canonical SMILES | CC(=O)OCC=C(C(=O)O)C(=O)NC1=C(O)CCC1=O |
| CAS Number | 75713-37-6 |
Biosynthesis
The biosynthesis of Reductiomycin involves precursors from two primary metabolic pathways: 5-aminolevulinic acid and the shikimate pathway. The core structure is assembled through a series of enzymatic reactions, leading to the final complex molecule.
Figure 1: Proposed biosynthetic pathway of Reductiomycin.
Biological Activities
Reductiomycin has been reported to exhibit a broad spectrum of biological activities. However, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are not extensively documented in the available scientific literature.
Antibacterial and Antifungal Activity
Reductiomycin is active against Gram-positive bacteria and various fungi.[1] The table below summarizes its known antimicrobial spectrum.
| Organism Type | Activity | Specific Organisms (if reported) | Quantitative Data (MIC) |
| Gram-positive bacteria | Active | Not specified | Not available in cited literature |
| Fungi | Active | Not specified | Not available in cited literature |
Antiviral Activity
The antiviral properties of Reductiomycin have been noted against the Newcastle disease virus.[1]
| Virus | Activity | Quantitative Data (e.g., EC50) |
| Newcastle Disease Virus | Active | Not available in cited literature |
Antitumor Activity
Reductiomycin has demonstrated antitumor effects against Ehrlich ascites carcinoma in vivo.[2]
| Cancer Model | Activity | Quantitative Data (e.g., IC50) |
| Ehrlich ascites carcinoma | Active | Not available in cited literature |
Mechanism of Action
The precise molecular mechanism of action for Reductiomycin has not been fully elucidated. Based on the general mechanisms of other antibiotics, it is hypothesized that Reductiomycin may interfere with essential cellular processes such as protein or RNA synthesis. Further research is required to identify its specific molecular target(s) and signaling pathways.
Figure 2: Conceptual diagram of potential mechanisms of action for Reductiomycin.
Experimental Protocols
The following are generalized protocols for the isolation, characterization, and biological evaluation of Reductiomycin, based on standard methodologies for natural product antibiotics.
Isolation and Purification of Reductiomycin from Streptomyces griseorubiginosus
Figure 3: General workflow for the isolation and purification of Reductiomycin.
Methodology:
-
Fermentation: Streptomyces griseorubiginosus is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an appropriate organic solvent, such as ethyl acetate, to partition the Reductiomycin into the organic phase.
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, such as column chromatography on silica gel followed by high-performance liquid chromatography (HPLC), to isolate the pure compound.
-
Characterization: The structure of the purified Reductiomycin is confirmed using spectroscopic methods, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR).
Determination of Minimum Inhibitory Concentration (MIC)
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: Reductiomycin is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
Observation: The MIC is determined as the lowest concentration of Reductiomycin that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of Reductiomycin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Conclusion and Future Directions
Reductiomycin presents as a promising natural product with a diverse range of biological activities. However, the lack of detailed quantitative data on its potency and a clear understanding of its mechanism of action are significant hurdles to its further development as a therapeutic agent. Future research should focus on:
-
Quantitative Biological Evaluation: Systematic screening of Reductiomycin against a broad panel of bacterial, fungal, viral, and cancer cell lines to determine its MIC and IC50 values.
-
Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways affected by Reductiomycin to understand how it exerts its biological effects.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of Reductiomycin analogues to explore how modifications to its chemical structure impact its biological activity and to potentially develop more potent and selective compounds.
Addressing these knowledge gaps will be crucial in unlocking the full therapeutic potential of Reductiomycin.
